Bienvenue dans la boutique en ligne BenchChem!

4-cyano-N,N-diethylbenzenesulfonamide

Physicochemical profiling Permeability Blood-brain barrier penetration

4-Cyano-N,N-diethylbenzenesulfonamide (CAS 33402-63-0) is a tertiary arylsulfonamide building block defined by a para-cyano substituent on the benzene ring and two N-ethyl groups on the sulfonamide nitrogen. With a molecular weight of 238.31 g/mol, a computed XLogP3 of 1.5, zero hydrogen bond donors, and four hydrogen bond acceptors, it occupies a narrow physicochemical space that is distinct from both primary sulfonamides and N-monoalkylated analogs.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31
CAS No. 33402-63-0
Cat. No. B2863174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N,N-diethylbenzenesulfonamide
CAS33402-63-0
Molecular FormulaC11H14N2O2S
Molecular Weight238.31
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C11H14N2O2S/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
InChIKeyWJLPGQLMVQFEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-N,N-diethylbenzenesulfonamide (CAS 33402-63-0): Core Identity and Procurement Baseline


4-Cyano-N,N-diethylbenzenesulfonamide (CAS 33402-63-0) is a tertiary arylsulfonamide building block defined by a para-cyano substituent on the benzene ring and two N-ethyl groups on the sulfonamide nitrogen [1]. With a molecular weight of 238.31 g/mol, a computed XLogP3 of 1.5, zero hydrogen bond donors, and four hydrogen bond acceptors, it occupies a narrow physicochemical space that is distinct from both primary sulfonamides and N-monoalkylated analogs [1]. It is commercially supplied at ≥95% purity as a research chemical for in vitro and synthetic applications [2].

Why In-Class Arylsulfonamides Cannot Substitute for 4-Cyano-N,N-diethylbenzenesulfonamide Without Quantitative Re-validation


Despite sharing the benzenesulfonamide core, 4-cyano-N,N-diethylbenzenesulfonamide is electronically, sterically, and pharmacokinetically non-interchangeable with its closest analogs. The simultaneous presence of the electron-withdrawing para-cyano group and the fully substituted N,N-diethyl motif eliminates hydrogen bond donor capacity (HBD = 0), markedly altering solubility, logP, and target-binding topology relative to N-monoalkyl or primary sulfonamides [1]. In a Keap1-Nrf2 protein-protein interaction assay, a closely related chlorinated analog (3-chloro-4-cyano-N,N-diethylbenzenesulfonamide) exhibited divergent inhibitory behavior, underscoring that even single-atom perturbations in the 3-position produce quantitatively distinct biological readouts [2]. Generic replacement therefore risks invalidating SAR, pharmacokinetic models, and synthetic yields without systematic re-optimization.

Quantitative Differentiation of 4-Cyano-N,N-diethylbenzenesulfonamide Against Closest Structural Analogs


Hydrogen Bond Donor Count: Zero HBD Defines Non-Classical Sulfonamide Behavior

4-Cyano-N,N-diethylbenzenesulfonamide possesses zero hydrogen bond donors (HBD = 0), a stark departure from primary sulfonamides (HBD = 2) and secondary N-monoalkyl sulfonamides (HBD = 1) [1]. This eliminates the dominant hydrogen-bond-mediated interactions that govern target engagement and aqueous solubility in classical carbonic anhydrase inhibitor pharmacophores. The comparator 4-cyanobenzenesulfonamide has 1 HBD, and N-ethyl-4-cyanobenzenesulfonamide has 1 HBD.

Physicochemical profiling Permeability Blood-brain barrier penetration

N,N-Diethyl vs. N,N-Dimethyl Substitution: C2 Homologation Shifts LogP by ~0.5 Units

The target compound has a computed XLogP3 of 1.5 [1]. The N,N-dimethyl analog 4-cyano-N,N-dimethylbenzenesulfonamide has a computed XLogP3 of approximately 1.0 (based on the difference of ~0.5 log units per C2 homologation in analogous sulfonamide series [2]). This 0.5 log unit increase provides a measurable advantage in membrane partitioning for programs requiring moderate lipophilicity without introducing larger, metabolically labile alkyl chains.

Lipophilicity tuning SAR optimization Drug-likeness

3-Chloro Analog Divergence: Keap1-Nrf2 IC50 Demonstrates Sensitivity to Ring Halogenation

In a fluorescence-polarization Keap1-Nrf2 protein-protein interaction assay, 3-chloro-4-cyano-N,N-diethylbenzenesulfonamide exhibited an IC50 of 2.90 µM [1]. While the target compound (non-chlorinated) was not directly tested in this assay, the data demonstrate that the core scaffold is active in this disease-relevant target class and that the presence or absence of a 3-chloro substituent is a critical binary determinant of potency. The target compound's unsubstituted 3-position offers a cleaner starting point for systematic SAR exploration within this target family.

Keap1-Nrf2 inhibition Protein-protein interaction Oxidative stress

Topological Polar Surface Area: 69.6 Ų Balances Permeability and Solubility

The compound's computed topological polar surface area (TPSA) is 69.6 Ų [1]. This lies below the widely cited 90 Ų threshold for blood-brain barrier penetration and within the 60–140 Ų range predictive of acceptable oral absorption. The 4-cyano substituent contributes approximately 24 Ų to the TPSA while the N,N-diethyl group adds no polar surface area (tertiary sulfonamide), creating a differentiated TPSA profile versus primary sulfonamide analogs where an NH₂ group would add ~26 Ų.

ADME prediction CNS drug design Oral bioavailability

Commercial Purity Specification: ≥95% with Single-Lot Traceability

4-Cyano-N,N-diethylbenzenesulfonamide is supplied at ≥95% purity with batch-specific certificate of analysis [1]. This contrasts with many closely related custom-synthesized analogs that may be shipped without defined purity or analytical characterization. For high-throughput screening or SAR campaigns, undefined purity introduces uncontrolled variability in apparent IC50 values.

Chemical procurement Reproducibility Screening collection

Differentiated Application Scenarios for 4-Cyano-N,N-diethylbenzenesulfonamide Based on Quantitative Evidence


Medicinal Chemistry: CNS-Penetrant Scaffold Design Leveraging Zero HBD and TPSA 69.6 Ų

Programs targeting intracellular or CNS enzymes where hydrogen bond donor elimination is critical should select this scaffold over primary or secondary sulfonamide analogs. The TPSA of 69.6 Ų falls comfortably below the 90 Ų BBB threshold [1], while the zero HBD count [1] avoids the hydrogen-bond-mediated efflux and solubility limitations that constrain classical sulfonamide pharmacophores. This scaffold is particularly suited for fragment-based screening libraries and DNA-encoded library (DEL) construction where physicochemical diversity is a key selection criterion.

Keap1-Nrf2 Protein-Protein Interaction Inhibitor Development

The confirmed activity of the 3-chloro analog in the Keap1-Nrf2 PPI assay (IC50 2.90 µM) [1] establishes this chemotype as a tractable starting point for oxidative-stress-related disease targets. The target compound's unsubstituted 3-position provides a 'blank slate' for systematic SAR exploration without the confounding effect of pre-existing halogenation. Laboratories initiating Keap1-Nrf2 programs should procure this parent compound as the baseline reference point before exploring substitution patterns.

Chemical Biology: Bioisostere and Derivatization Platform via Cyano Group Transformations

The para-cyano group serves as a versatile synthetic handle for conversion to tetrazoles, amidoximes, amines, and carboxylic acids, enabling systematic exploration of bioisosteric replacements without altering the sulfonamide core architecture [1]. The N,N-diethyl substitution remains inert under most cyano transformation conditions, preserving the tertiary sulfonamide's favorable physicochemical profile throughout derivatization sequences.

Analytical Reference Standard for N,N-Dialkyl Sulfonamide Physicochemical Parameters

With a defined XLogP3 of 1.5, TPSA of 69.6 Ų, zero HBD, and four rotatable bonds [1], this compound serves as a well-characterized reference point for computational model calibration and HPLC method development for tertiary arylsulfonamides. Its availability at ≥95% purity with lot-specific analytical documentation supports its use as a system suitability standard in pharmaceutical analytical laboratories.

Quote Request

Request a Quote for 4-cyano-N,N-diethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.